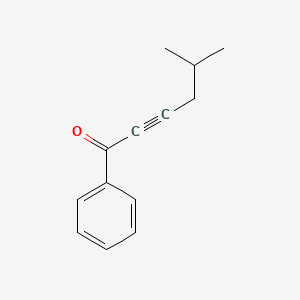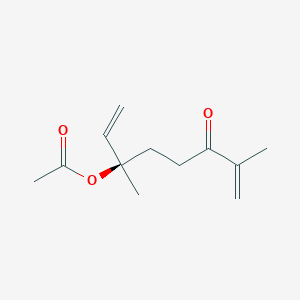
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide is a chemical compound with the molecular formula C18H21N·HBr. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a dihydroacenaphthylene moiety attached to a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide involves several steps. One common method includes the reaction of 1,2-dihydroacenaphthylene with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acenaphthylene ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures. These reactions often require specific catalysts and conditions.
Scientific Research Applications
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrob
Properties
CAS No. |
63279-66-3 |
|---|---|
Molecular Formula |
C18H22BrN |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C18H21N.BrH/c1-2-11-19(12-3-1)13-16-10-9-15-8-7-14-5-4-6-17(16)18(14)15;/h4-6,9-10H,1-3,7-8,11-13H2;1H |
InChI Key |
CMYLANQGVVHKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C3CCC4=C3C2=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
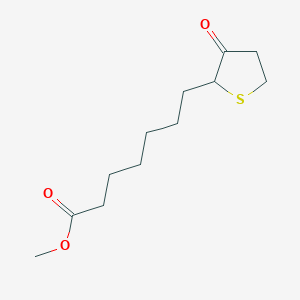

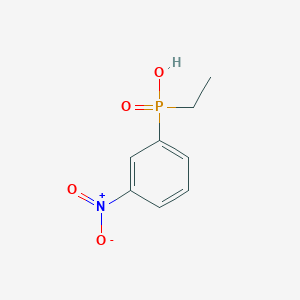
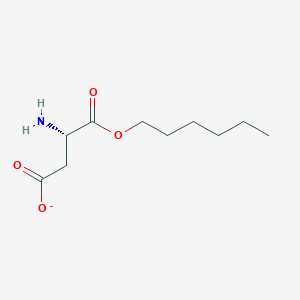
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)
